molecular formula C14H21ClN2O2S B2841136 1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 952982-61-5

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

Cat. No.: B2841136
CAS No.: 952982-61-5
M. Wt: 316.84
InChI Key: HVEPLLKJSMENJC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Coupling reaction: The 2-chlorophenylamine is then coupled with the piperidine intermediate in the presence of a suitable coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea
  • 1-(2-chlorophenyl)-N-methylmethanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-4-2-3-5-14(13)15/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPLLKJSMENJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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